molecular formula C18H14Cl2N6O2S B2489695 N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351613-87-0

N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No. B2489695
CAS RN: 1351613-87-0
M. Wt: 449.31
InChI Key: RYTKARVHRKRECF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, potentially including heteroaromatization and neighboring group participation to form condensed azines. Such processes might involve reactions with various reagents to obtain novel triazolo and pyrazolo derivatives, as seen in similar compounds (A. El-Agrody et al., 2001; M. Kočevar et al., 1982).

Molecular Structure Analysis

The molecular structure of this compound is expected to be intricate, featuring a combination of several heterocyclic rings such as thiazolo, pyrazine, and pyridine. These rings are known for their stable and versatile nature, which could contribute to the compound's unique properties and potential applications in various fields (Y. Sato et al., 1980).

Chemical Reactions and Properties

This compound may undergo various chemical reactions, including interactions with amines, hydrazine, and other nucleophiles, leading to the formation of new derivatives with diverse biological and chemical activities. Such reactions are crucial for exploring the compound's potential applications and understanding its reactivity (Ali K. K. El-louh et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds: This chemical is used in the synthesis of various novel heterocyclic compounds. For instance, it's involved in creating new aryl monoazo organic compounds, which are used in producing thiazole-selenium disperse dyes for dyeing polyester fabrics. These compounds show significant antioxidant, antitumor, and antimicrobial activities, making them suitable for creating biologically active fabrics (Khalifa et al., 2015).
  • Derivative Synthesis and Biological Activity: Another application is the synthesis of piperazine and triazolo-pyrazine derivatives. These compounds, synthesized in single-step reactions, are characterized through various techniques and evaluated for antimicrobial activities. The study revealed that certain derivatives exhibit superior antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Patil et al., 2021).

Applications in Biological Research

  • Antimicrobial and Antitumor Activities: Compounds synthesized using this chemical show promising antimicrobial and antitumor activities. For example, enaminones used as intermediates in synthesizing substituted pyrazoles demonstrate significant inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. This suggests a potential application in cancer research and treatment development (Riyadh, 2011).
  • Potential in Antimycobacterial and Antifungal Research: Chlorinated N-phenylpyrazine-2-carboxamides, a class of pyrazinamide analogues synthesized using this chemical, have been evaluated for their antimycobacterial and antifungal activities. Some derivatives demonstrated high activity against specific bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Doležal et al., 2010).

Potential in Material Science

  • Application in Dyeing and Fabric Treatment: As part of its use in synthesizing dyes, this compound's derivatives have been applied in dyeing polyester fabrics, contributing to the development of sterile and biologically active fabrics. These fabrics have potential applications in various fields, including healthcare and textile industries (Khalifa et al., 2015).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O2S/c19-11-2-1-10(7-12(11)20)23-18(28)26-6-3-13-15(9-26)29-17(24-13)25-16(27)14-8-21-4-5-22-14/h1-2,4-5,7-8H,3,6,9H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTKARVHRKRECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

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